molecular formula C17H14O3 B12390522 Asparenydiol CAS No. 166762-98-7

Asparenydiol

Cat. No.: B12390522
CAS No.: 166762-98-7
M. Wt: 266.29 g/mol
InChI Key: GXRXAVMCQJHRCM-HNQUOIGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Asparenyldiol can be synthesized through various organic synthesis routes. One common method involves the reaction of phenolic compounds with alkyne-containing reagents under specific conditions. The reaction typically requires a copper catalyst to facilitate the azide-alkyne cycloaddition, forming the desired product .

Industrial Production Methods: In industrial settings, the production of Asparenyldiol involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in specialized reactors designed to handle the specific requirements of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Asparenyldiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized phenolic compounds, while reduction can produce reduced phenolic derivatives .

Scientific Research Applications

Asparenyldiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Asparenyldiol involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition. This reaction allows it to form stable triazole linkages with azide-containing molecules. The antioxidant properties of Asparenyldiol are attributed to its phenolic structure, which can neutralize free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Uniqueness: Asparenyldiol’s uniqueness lies in its dual functionality as an antioxidant and a click chemistry reagent. This combination of properties makes it particularly valuable in research and industrial applications, where both antioxidant activity and the ability to form stable linkages are desired .

Properties

CAS No.

166762-98-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

4-[(E)-5-(4-hydroxyphenoxy)pent-3-en-1-ynyl]phenol

InChI

InChI=1S/C17H14O3/c18-15-7-5-14(6-8-15)4-2-1-3-13-20-17-11-9-16(19)10-12-17/h1,3,5-12,18-19H,13H2/b3-1+

InChI Key

GXRXAVMCQJHRCM-HNQUOIGGSA-N

Isomeric SMILES

C1=CC(=CC=C1C#C/C=C/COC2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1C#CC=CCOC2=CC=C(C=C2)O)O

Origin of Product

United States

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